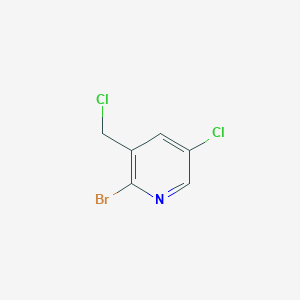

2-Bromo-5-chloro-3-(chloromethyl)pyridine

カタログ番号 B2744778

CAS番号:

1227588-48-8

分子量: 240.91

InChIキー: DAAMCMDAOIWBBN-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

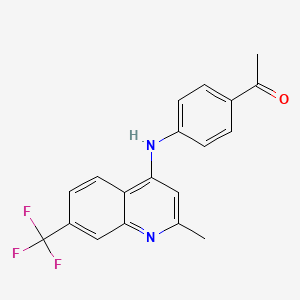

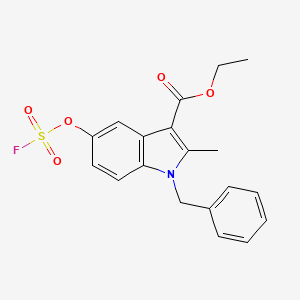

“2-Bromo-5-chloro-3-(chloromethyl)pyridine” is an important organic intermediate used in agrochemicals, pharmaceuticals, and dyestuff fields . It is also used in the synthesis of novel halopyridinylboronic acids and esters .

Synthesis Analysis

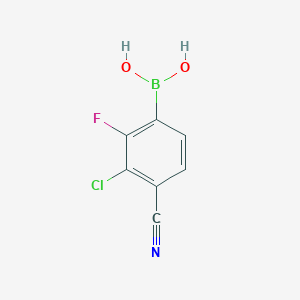

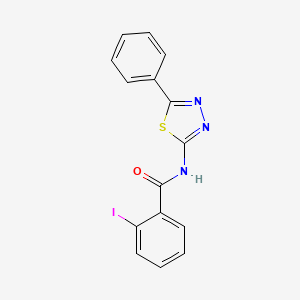

The synthesis of “2-Bromo-5-chloro-3-(chloromethyl)pyridine” involves several steps. One of the key steps is the palladium-catalyzed amination . Another important step is the halogen-exchange reaction using anhydrous potassium fluoride . The Suzuki coupling with 2,5-dimethoxyphenylboronic acid is also a crucial step in the synthesis .Molecular Structure Analysis

The molecular formula of “2-Bromo-5-chloro-3-(chloromethyl)pyridine” is C6H4BrCl2N . The InChI code is 1S/C6H4BrCl2N/c7-6-4(2-8)1-5(9)3-10-6/h1,3H,2H2 .Chemical Reactions Analysis

The chemical reactions involving “2-Bromo-5-chloro-3-(chloromethyl)pyridine” are complex. For instance, it can undergo a free radical reaction . It can also participate in a halogen-exchange reaction using anhydrous potassium fluoride .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-5-chloro-3-(chloromethyl)pyridine” include a boiling point of 293.5±35.0°C at 760 mmHg . It is slightly soluble in water . The molecular weight is 240.91 .科学的研究の応用

Organic Synthesis and Chemical Properties

- Synthesis of Acyclic Pyridine C-Nucleosides : Utilized as a precursor in the synthesis of acyclic pyridine C-nucleosides. These nucleosides were evaluated against tumor-cell lines and a variety of viruses, though no marked biological activity was found (J. V. Hemel et al., 1994).

- Structural and Spectroscopic Evidence of Hydrogen Bonding : Investigated for its structural and spectroscopic properties, especially in the context of hydrogen bonding, which is crucial for understanding molecular interactions (J. Hanuza et al., 1997).

- Halogenation of Thieno[2,3-b]pyridine : Demonstrated its role in direct halogenation reactions, which is significant for creating halogenated derivatives for further chemical transformations (L. Klemm et al., 1974).

Drug Design and Medicinal Chemistry

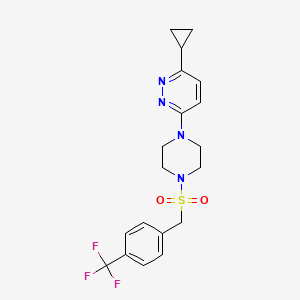

- Antitumor Activity of Enantiomers : The synthesis and study of enantiomers of a derivative showed its importance in drug design, particularly in investigating the effect of stereochemistry on biological activities like PI3Kα kinase inhibition and anticancer activity (Zhixu Zhou et al., 2015).

Materials Science and Polymers

- Hyperbranched Poly[bis(alkylene)pyridinium]s : This compound was used in synthesizing new hyperbranched polyelectrolytes, showing the versatility of halogenated pyridines in materials science (Sophie Monmoton et al., 2008).

Catalysis and Chemical Reactions

- Palladium-Catalyzed Suzuki Cross-Coupling Reactions : Its derivatives have been employed as key intermediates in palladium-catalyzed cross-coupling reactions, highlighting its role in the synthesis of complex organic molecules (Paul R. Parry et al., 2002).

Safety And Hazards

特性

IUPAC Name |

2-bromo-5-chloro-3-(chloromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl2N/c7-6-4(2-8)1-5(9)3-10-6/h1,3H,2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAAMCMDAOIWBBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CCl)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-chloro-3-(chloromethyl)pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![Methyl 4-[4-(2,4-dimethoxyphenyl)piperazin-1-yl]-3-nitrobenzoate](/img/structure/B2744697.png)

![(6-Methoxypyridazin-3-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2744706.png)

![8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B2744713.png)

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,3-dimethylbutanamide](/img/structure/B2744714.png)

![(Z)-3-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide](/img/structure/B2744715.png)

![2-{[3-(benzyloxy)-2-thienyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2744717.png)